molecular formula C15H18O3Si B14275909 ([1,1'-Biphenyl]-2-yl)(trimethoxy)silane CAS No. 163279-58-1

([1,1'-Biphenyl]-2-yl)(trimethoxy)silane

Cat. No.: B14275909
CAS No.: 163279-58-1
M. Wt: 274.39 g/mol
InChI Key: KXPGFLDQTDQXAT-UHFFFAOYSA-N
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Description

([1,1’-Biphenyl]-2-yl)(trimethoxy)silane: is an organosilicon compound characterized by the presence of a biphenyl group attached to a silicon atom, which is further bonded to three methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ([1,1’-Biphenyl]-2-yl)(trimethoxy)silane typically involves the reaction of 2-bromobiphenyl with trimethoxysilane in the presence of a catalyst. A common method includes the use of palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling . The reaction conditions often involve:

    Catalyst: Palladium(0) or Palladium(II) complexes

    Base: Potassium carbonate or sodium hydroxide

    Solvent: Tetrahydrofuran (THF) or toluene

    Temperature: 80-100°C

    Reaction Time: 12-24 hours

Industrial Production Methods

On an industrial scale, the production of ([1,1’-Biphenyl]-2-yl)(trimethoxy)silane may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and high-throughput screening for optimal reaction conditions is common. The scalability of the Suzuki-Miyaura coupling reaction makes it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

([1,1’-Biphenyl]-2-yl)(trimethoxy)silane: undergoes various chemical reactions, including:

    Hydrolysis: The methoxy groups can be hydrolyzed to form silanols.

    Condensation: Silanols can further condense to form siloxane bonds.

    Substitution: The biphenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Water or aqueous acid/base solutions

    Condensation: Catalysts such as acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide)

    Substitution: Electrophiles such as halogens or nitro groups, often in the presence of a Lewis acid catalyst

Major Products Formed

    Hydrolysis: Formation of

    Condensation: Formation of

    Substitution: Formation of various substituted biphenyl derivatives

Scientific Research Applications

([1,1’-Biphenyl]-2-yl)(trimethoxy)silane: finds applications in several scientific fields:

    Chemistry: Used as a precursor for the synthesis of advanced materials, including and .

    Biology: Employed in the modification of biomolecules and surfaces for .

    Medicine: Potential use in drug delivery systems due to its ability to form stable siloxane bonds.

    Industry: Utilized in the production of , , and due to its excellent adhesion properties and chemical resistance.

Mechanism of Action

The mechanism by which ([1,1’-Biphenyl]-2-yl)(trimethoxy)silane exerts its effects involves the formation of siloxane bonds through hydrolysis and condensation reactions. The biphenyl group provides hydrophobic properties and aromatic interactions , which can influence the compound’s behavior in various environments. The methoxy groups facilitate reactivity and functionalization of surfaces.

Comparison with Similar Compounds

([1,1’-Biphenyl]-2-yl)(trimethoxy)silane: can be compared with other organosilicon compounds such as:

    Phenyltrimethoxysilane: Lacks the biphenyl group, resulting in different hydrophobic and electronic properties.

    Vinyltrimethoxysilane: Contains a vinyl group instead of a biphenyl group, leading to different reactivity and applications.

    Octyltrimethoxysilane: Features an octyl group, providing higher hydrophobicity but different structural properties.

The uniqueness of ([1,1’-Biphenyl]-2-yl)(trimethoxy)silane lies in its combination of the biphenyl group with the trimethoxysilane moiety, offering a balance of hydrophobicity , reactivity , and functional versatility .

Properties

CAS No.

163279-58-1

Molecular Formula

C15H18O3Si

Molecular Weight

274.39 g/mol

IUPAC Name

trimethoxy-(2-phenylphenyl)silane

InChI

InChI=1S/C15H18O3Si/c1-16-19(17-2,18-3)15-12-8-7-11-14(15)13-9-5-4-6-10-13/h4-12H,1-3H3

InChI Key

KXPGFLDQTDQXAT-UHFFFAOYSA-N

Canonical SMILES

CO[Si](C1=CC=CC=C1C2=CC=CC=C2)(OC)OC

Origin of Product

United States

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